



Application Notes and Protocols for ES9-17 in Clathrin-Mediated Endocytosis Inhibition

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Compound of Interest		
Compound Name:	ES9-17	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **ES9-17**, a potent and specific inhibitor of Clathrin-Mediated Endocytosis (CME). **ES9-17** is an analog of Endosidin9 (ES9) that has been chemically improved to eliminate the undesirable protonophoric side effects of the parent compound while retaining its inhibitory effect on the clathrin heavy chain (CHC).[1][2] This makes **ES9-17** a valuable tool for studying the intricate processes of CME in various biological systems, from plant to mammalian cells.[1][3]

ES9-17 functions by binding to the N-terminal domain of the CHC, thereby disrupting the formation of clathrin-coated pits and subsequent vesicle budding.[4] This specific mode of action allows for the targeted investigation of CME-dependent cellular processes without the confounding effects of cytoplasmic acidification associated with its predecessor, ES9.[3]

Data Presentation

The optimal concentration of **ES9-17** for effective CME inhibition varies depending on the cell type and the specific experimental endpoint. Below is a summary of reported effective concentrations in different model systems.

Table 1: Effective Concentrations of ES9-17 for CME Inhibition



Model System	Assay	Effective Concentration (EC50)	Notes
Arabidopsis thaliana root epidermal cells	FM4-64 Uptake Inhibition	13 μM[3][5][6]	A concentration of 30 μM is often used to ensure substantial endocytosis reduction.
Human HeLa Cells	Transferrin Uptake Inhibition	17.2 μΜ[7]	A 30 μM concentration has been shown to reduce transferrin uptake.[3][6][8]

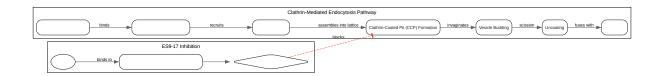
Table 2: Recommended Working Concentrations for Key Experiments

Cell Type	Application	Recommended Concentration	Incubation Time
Arabidopsis thaliana seedlings	Inhibition of CME- mediated cargo uptake (e.g., BRI1- GFP, PEPR1-GFP)	30 μM[3][9]	30 minutes[3][9]
Human HeLa Cells	Inhibition of transferrin uptake	30 μM[3][6][8]	30 minutes[3][6][8]
Rice Cells (Oryza sativa)	Blocking internalization of fungal effectors	Not specified, but effective	

Signaling Pathway and Mechanism of Action

ES9-17 directly targets the clathrin heavy chain, a key structural component of the clathrin triskelion. By binding to the N-terminal domain, **ES9-17** interferes with the protein-protein interactions necessary for the assembly of the clathrin lattice at the plasma membrane, thus inhibiting the formation of clathrin-coated pits and the subsequent internalization of cargo.





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Caption: Mechanism of ES9-17 inhibition of clathrin-mediated endocytosis.

Experimental Protocols

Protocol 1: Inhibition of Transferrin Uptake in HeLa Cells

This protocol details the steps to measure the inhibitory effect of **ES9-17** on the endocytosis of transferrin, a classic marker for CME.

Materials:

- HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Serum-free DMEM
- ES9-17 (stock solution in DMSO)
- Alexa Fluor-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 647)
- Phosphate Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium with DAPI

Methodological & Application



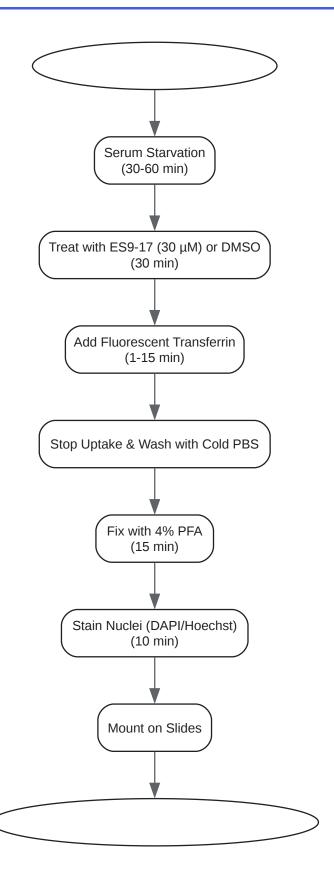


Glass coverslips and microscope slides

Procedure:

- Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
- Starvation: Wash the cells twice with PBS and incubate in serum-free DMEM for 30-60 minutes at 37°C and 5% CO2 to upregulate transferrin receptor expression.[10]
- Inhibitor Treatment: Prepare working solutions of **ES9-17** in serum-free DMEM. A final concentration of 30 μM is recommended for significant inhibition.[3][6][8] A DMSO-only control should be run in parallel. Replace the starvation medium with the **ES9-17** or control medium and incubate for 30 minutes at 37°C.[3][6][8]
- Transferrin Uptake: Add Alexa Fluor-conjugated transferrin (typically 10-25 μg/mL) to each well and incubate for 1-15 minutes at 37°C.[10] The short incubation time is critical to specifically measure endocytosis rather than subsequent trafficking steps.
- Stopping Uptake and Fixation: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]
- Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI by incubating with Hoechst solution for 10 minutes.[10] Wash three more times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.[10]
- Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the
 intracellular fluorescence intensity of the transferrin conjugate using image analysis software
 like ImageJ. Compare the fluorescence intensity between control and ES9-17-treated cells to
 determine the percentage of inhibition.





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Caption: Experimental workflow for the transferrin uptake inhibition assay.



Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana Root Cells

This protocol is used to visualize the effect of **ES9-17** on general endocytic trafficking from the plasma membrane in plant cells using the lipophilic styryl dye FM4-64.

Materials:

- 5-7 day old Arabidopsis thaliana seedlings
- Liquid 1/2 Murashige and Skoog (MS) medium
- **ES9-17** (stock solution in DMSO)
- FM4-64 dye
- Confocal microscope

Procedure:

- Seedling Preparation: Grow Arabidopsis thaliana seedlings vertically on 1/2 MS agar plates.
- Inhibitor Treatment: Transfer seedlings into a multi-well plate containing liquid 1/2 MS medium with either ES9-17 (e.g., 30 μM) or an equivalent concentration of DMSO (control) for 30 minutes.[3]
- Dye Staining: Add FM4-64 to a final concentration of 2-10 μM and co-incubate for an additional 5-10 minutes.
- Wash: Gently wash the seedlings with liquid 1/2 MS medium to remove excess dye from the cell wall.
- Imaging: Mount the seedlings in a small volume of liquid 1/2 MS medium on a microscope slide. Immediately image the root epidermal cells using a confocal microscope.
- Analysis: In control cells, FM4-64 will initially label the plasma membrane and then be internalized into endosomal compartments over time. In ES9-17-treated cells, the



internalization of FM4-64 will be significantly reduced, with the fluorescence remaining predominantly at the plasma membrane.

Note on Reversibility: The inhibitory effect of **ES9-17** on CME has been shown to be reversible. A washout period of 120 minutes with control medium can restore FM4-64 uptake.[3]

By following these protocols and considering the provided concentration data, researchers can effectively utilize **ES9-17** as a specific inhibitor to dissect the roles of clathrin-mediated endocytosis in their experimental systems.

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